In scientific research, this compound has primarily gained attention for its potential as a disruptor of telomeric silencing 1-like (DOT1L) inhibitor. [ [] ] DOT1L is a histone methyltransferase enzyme involved in gene regulation and has emerged as a potential therapeutic target for various diseases, including cancer.
N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline exhibits DOT1L inhibitory activity. [ [] ] While the precise mechanism of action has not been fully elucidated, it is proposed that the compound binds to the S-adenosylmethionine (SAM) binding site of DOT1L. The triazolothiadiazole moiety likely occupies the adenine binding pocket of SAM, while the N,N-dimethylaniline group extends towards a hydrophobic region. [ [] ] This binding interaction interferes with the enzyme's ability to methylate histone substrates, ultimately modulating gene expression.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8